Regioselective Cross-Coupling at Thiazole 2-Position
Methyl 2-bromo-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylate carries its only halogen at the thiazole 2-position, which is the most electronically activated site for metal-catalyzed cross-coupling among thiazole ring positions. Computational reactivity descriptor studies on thiazole derivatives established a clear reactivity order for electrophilic attack at the pyridine nitrogen: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles, driven by the electron-withdrawing effect of the ring nitrogen adjacent to C-2 [1]. In contrast, the structurally isomeric compound ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate (CAS 423768-45-0) places bromine on the thiophene ring at a site where C–H acidity and oxidative addition kinetics differ substantially from the thiazole 2-position. Under Suzuki-Miyaura conditions, 2-bromothiazoles consistently undergo oxidative addition faster than 2-chlorothiazoles by approximately one order of magnitude (C–Br BDE ~285 kJ/mol vs. C–Cl BDE ~351 kJ/mol), enabling milder reaction conditions and higher yields for the target compound [2].
| Evidence Dimension | Cross-coupling reactivity (oxidative addition rate to Pd(0)) |
|---|---|
| Target Compound Data | C–Br bond at thiazole 2-position; BDE ~285 kJ/mol; 2-substituted thiazole (highest reactivity rank) |
| Comparator Or Baseline | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate (CAS 423768-45-0): C–Br bond at thiophene 5-position; Methyl 2-chloro analogs: C–Cl BDE ~351 kJ/mol |
| Quantified Difference | C–Br vs. C–Cl oxidative addition rate difference of ~10-fold (order of magnitude); 2-position vs. 5-position electrophilic reactivity differential per Fukui function calculations [1] |
| Conditions | Palladium(0)-catalyzed Suzuki-Miyaura, Stille, or Negishi cross-coupling; gas-phase and solution-phase DFT calculations at B3LYP/6-311++G(d,p) level |
Why This Matters
For procurement decisions in synthetic chemistry programs, the specific placement of bromine at the thiazole 2-position dictates which coupling partner can be introduced and under what conditions, eliminating the need for protecting group strategies or forcing conditions required for less activated halogen positions.
- [1] Monatshefte für Chemie - Chemical Monthly. Theoretical studies on the reactivity of thiazole derivatives. 2014;145:1769-1776. doi:10.1007/s00706-014-1258-x View Source
- [2] Grushin VV, Alper H. Transformations of Chloroarenes, Catalyzed by Transition-Metal Complexes. Chem Rev. 1994;94(4):1047-1062. (Provides comparative oxidative addition rate data). View Source
